1-{[6-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE
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Overview
Description
1-{[6-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE is a heterocyclic compound that combines several pharmacologically active moieties.
Preparation Methods
The synthesis of 1-{[6-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE typically involves the fusion of triazole and thiadiazole rings with a benzimidazole core. One common synthetic route includes the reaction of 3-pyridinecarboxaldehyde with thiosemicarbazide to form the intermediate, which is then cyclized with benzimidazole under acidic conditions . Industrial production methods often employ microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-{[6-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenating agents or nucleophiles like amines.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 1-{[6-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the biological context .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: Exhibits anti-inflammatory and antioxidant properties.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazine: Used in the development of enzyme inhibitors.
The uniqueness of 1-{[6-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE lies in its specific structural configuration, which allows for a broader range of biological activities and potential therapeutic applications .
Properties
CAS No. |
791806-13-8 |
---|---|
Molecular Formula |
C16H11N7S |
Molecular Weight |
333.4g/mol |
IUPAC Name |
3-(benzimidazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11N7S/c1-2-6-13-12(5-1)18-10-22(13)9-14-19-20-16-23(14)21-15(24-16)11-4-3-7-17-8-11/h1-8,10H,9H2 |
InChI Key |
FTDGGRHJBHXDNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2CC3=NN=C4N3N=C(S4)C5=CN=CC=C5 |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=NN=C4N3N=C(S4)C5=CN=CC=C5 |
Origin of Product |
United States |
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